Cas no 1805838-84-9 (3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid)

3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid 化学的及び物理的性質
名前と識別子
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- 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid
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- インチ: 1S/C11H10BrClO4/c12-5-8(14)4-7-3-6(1-2-9(7)13)10(15)11(16)17/h1-3,10,15H,4-5H2,(H,16,17)
- InChIKey: QUCQAHPFXHGMRL-UHFFFAOYSA-N
- ほほえんだ: BrCC(CC1C(=CC=C(C(C(=O)O)O)C=1)Cl)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 74.6
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024346-250mg |
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid |
1805838-84-9 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015024346-500mg |
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid |
1805838-84-9 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015024346-1g |
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid |
1805838-84-9 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acidに関する追加情報
Comprehensive Overview of 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid (CAS No. 1805838-84-9)
3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid (CAS No. 1805838-84-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, often referred to in abbreviated forms like 3-Bromo-2-oxopropyl chloromandelate, is a derivative of mandelic acid, incorporating both bromo and chloro functional groups. Its molecular formula and intricate structure make it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The compound's relevance has surged in recent years, aligning with the growing demand for halogenated organic intermediates in drug discovery. Researchers are increasingly exploring its potential in designing enzyme inhibitors and chiral auxiliaries, driven by the rise of personalized medicine and targeted therapies. A frequent query in scientific forums is: "What are the applications of 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid in asymmetric synthesis?" This reflects the compound's role in stereoselective reactions, a hot topic in modern organic chemistry.
From a synthetic perspective, CAS 1805838-84-9 is often utilized in multistep organic transformations. Its bromo-ketone moiety allows for nucleophilic substitutions, while the chloromandelic acid segment contributes to chiral resolution studies. Recent publications highlight its use in constructing β-lactam scaffolds, a critical structure in antibiotics. This aligns with the industry's focus on combating antibiotic resistance, a pressing global health concern.
Analytical characterization of 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. These methods confirm the compound's purity and stereochemical configuration, which are crucial for reproducibility in research. Laboratories frequently search for "HPLC purification methods for halogenated mandelic acid derivatives", underscoring the importance of reliable analytical protocols for this class of compounds.
In material science, derivatives of CAS 1805838-84-9 have shown promise in liquid crystal formulations and polymeric catalysts. The compound's ability to introduce both halogen atoms and chiral centers into polymer backbones makes it attractive for designing smart materials. This connects with the broader trend of sustainable chemistry, where researchers seek eco-friendly synthesis routes for functional materials.
Storage and handling of 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid require standard laboratory precautions for oxygen-sensitive compounds. While not classified as hazardous under normal conditions, its α-bromoketone group necessitates protection from light and moisture to maintain stability. This practical aspect frequently appears in search queries like "best practices for storing brominated carbonyl compounds".
The commercial availability of CAS 1805838-84-9 through specialty chemical suppliers has expanded its accessibility to researchers. However, synthetic protocols for its preparation remain an active area of investigation, particularly for improving atom economy and yield optimization. These aspects resonate with the pharmaceutical industry's drive toward green chemistry principles and cost-effective production methods.
Future research directions for 3-(3-Bromo-2-oxopropyl)-4-chloromandelic acid may explore its bioconjugation potential in drug delivery systems or its role in metal-organic frameworks (MOFs). With increasing interest in theranostic agents (combining therapy and diagnosis), this compound's unique structural features position it as a candidate for further development in medicinal chemistry applications.
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